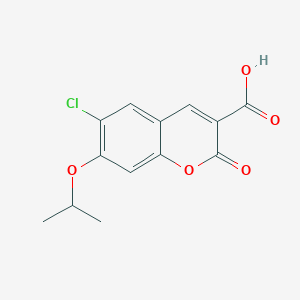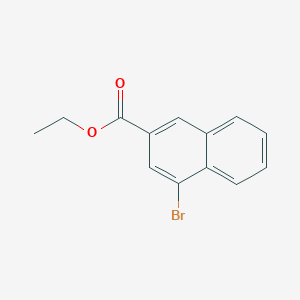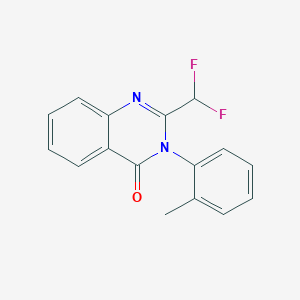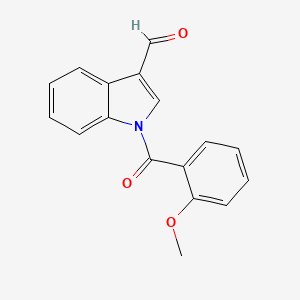
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a methoxybenzoyl group attached to the indole ring, which is further substituted with a carbaldehyde group
準備方法
The synthesis of 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde typically involves the acylation of an indole derivative with 2-methoxybenzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction conditions often include an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: It is explored as a potential lead compound for drug development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
作用機序
The mechanism by which 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The methoxybenzoyl group and the indole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The pathways involved in its action depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-(2-Methoxybenzoyl)-4-(2-naphthylmethyl)piperazine: This compound features a similar methoxybenzoyl group but differs in the substitution pattern on the indole ring.
1-Butyl-3-(2-methoxybenzoyl)indole: This compound has a butyl group instead of a carbaldehyde group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
1-(2-methoxybenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3 |
InChIキー |
XHRKKKWXEJJHKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


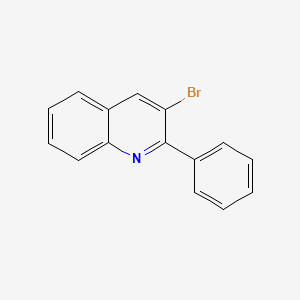

![(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine](/img/structure/B11843766.png)
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)

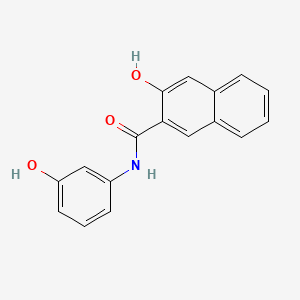

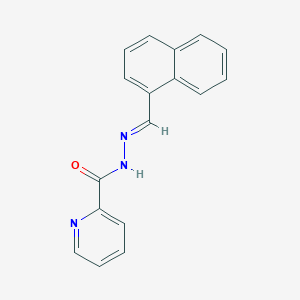

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
